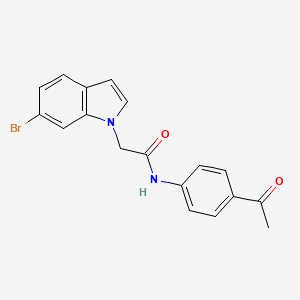

N-(4-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide

Description

N-(4-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide is a synthetic indole-acetamide derivative characterized by a 6-bromoindole core linked via an acetamide bridge to a 4-acetylphenyl group. This structure combines a halogenated indole moiety (implicated in hydrophobic interactions and target binding) with an electron-withdrawing acetyl group on the phenyl ring, which may influence solubility and receptor affinity.

Properties

Molecular Formula |

C18H15BrN2O2 |

|---|---|

Molecular Weight |

371.2 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-2-(6-bromoindol-1-yl)acetamide |

InChI |

InChI=1S/C18H15BrN2O2/c1-12(22)13-3-6-16(7-4-13)20-18(23)11-21-9-8-14-2-5-15(19)10-17(14)21/h2-10H,11H2,1H3,(H,20,23) |

InChI Key |

JFUFUTSRKBLCMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide typically involves the following steps:

Formation of the Indole Derivative: The starting material, 6-bromoindole, is synthesized through bromination of indole using bromine in an appropriate solvent such as acetic acid.

Acetylation of Aniline: 4-Acetylaniline is prepared by acetylating aniline with acetic anhydride in the presence of a catalyst like sulfuric acid.

Coupling Reaction: The final compound is obtained by coupling 6-bromoindole with 4-acetylaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction of the acetyl group to an alcohol or further to an alkane can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Reduced forms of the acetyl group.

Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- N-(4-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide has been investigated for its anticancer properties. Compounds with similar structures have shown significant growth inhibition in various cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that these compounds may induce apoptosis and inhibit critical pathways involved in cancer cell proliferation .

- Antimicrobial Properties :

-

Neuroprotective Effects :

- Similar indole derivatives have demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. These compounds may reduce neuroinflammation and improve cognitive function.

Chemical Synthesis

This compound serves as a versatile building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows researchers to explore new chemical reactions and develop novel derivatives with enhanced biological activities .

Anticancer Activity Study

A study conducted on related indole derivatives demonstrated their ability to inhibit the growth of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. The specific compound this compound showed promising results against several cancer types, suggesting its potential as a therapeutic agent.

Neuroprotective Mechanism Investigation

Research on the neuroprotective effects of indole derivatives indicated that they could modulate inflammatory pathways in neuronal cells, offering insights into their potential use in treating neurodegenerative diseases.

Antimicrobial Efficacy Assessment

In vitro studies evaluated the antimicrobial properties of this compound against various bacterial strains, revealing significant inhibitory effects that support its development as a new antibiotic candidate.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The acetylphenyl moiety may enhance the compound’s binding affinity and specificity towards these targets. Pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

- N-Substituent Diversity: The 4-acetylphenyl group in the target compound contrasts with thiazolyl (), hydroxyphenyl (), and pyridazinone-containing analogs (). Electron-withdrawing groups (e.g., acetyl) may reduce metabolic stability compared to electron-donating groups (e.g., methoxy in ).

- Synthetic Feasibility: Yields for indole-acetamides vary widely (e.g., 8% for 10j vs. 86% for compound 14 in ), suggesting that bulky substituents (e.g., quinoline-oxadiazole in ) or reaction conditions significantly impact efficiency .

Anticancer Potential:

- Analogs with chloro/fluoroaryl substituents (e.g., 10j in ) show potent Bcl-2/Mcl-1 inhibition, critical in apoptosis regulation. The target compound’s bromoindole may similarly disrupt protein-protein interactions but lacks direct evidence .

- Quinoline-oxadiazole hybrids (e.g., compound 14 in ) exhibit enhanced activity due to additional heterocyclic motifs, suggesting that the target compound’s simpler structure may prioritize selectivity over broad-spectrum efficacy .

Antimicrobial Activity:

- Acetamides with sulfonylpiperazine groups () demonstrate gram-positive and fungal activity, whereas the target compound’s acetylphenyl group may limit such interactions due to reduced polarity .

Receptor Modulation:

- Pyridazinone-acetamides () act as FPR2 agonists, with bromophenyl groups critical for receptor binding. The target compound’s bromoindole may similarly target purinergic or kinase receptors but requires validation .

Pharmacokinetic Considerations

- Lipophilicity : The bromine and acetyl groups in the target compound likely increase logP compared to hydroxyl- or thiazole-containing analogs (), affecting blood-brain barrier penetration and CYP-mediated metabolism.

- Metabolic Stability : Acetamide derivatives with electron-withdrawing groups (e.g., nitro in 10l, ) show variable stability; the acetyl group may confer resistance to hydrolysis compared to ester-containing analogs .

Biological Activity

N-(4-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C18H15BrN2O2, with a molecular weight of approximately 371.2 g/mol. The compound features an indole ring substituted with a bromine atom, along with an acetylphenyl group, which contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In studies involving various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory effects.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Methicillin-resistant S. aureus (MRSA) | 14 | 64 |

| Escherichia coli | 12 | 128 |

| Candida albicans | 13 | 64 |

The presence of the bromine atom enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively, which is crucial for its antimicrobial action .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines, including cervical (HeLa), breast (MCF-7), and lung cancer cells (H460).

Table 2: Anticancer Activity in Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF-7 | 3.5 |

| H460 | 4.0 |

The mechanism of action may involve the modulation of signaling pathways related to cell survival and apoptosis, although specific molecular targets remain to be fully elucidated .

The biological activity of this compound is thought to arise from its ability to interact with specific enzymes and receptors involved in cellular processes. Molecular docking studies have shown that the compound can bind effectively to active sites of various biological targets, influencing their activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the indole ring or acetophenone moiety can significantly alter biological activity. For instance, compounds with different halogen substitutions have shown varied antimicrobial effectiveness due to differences in electronic properties and lipophilicity .

Table 3: Comparison of Structural Analogues

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(4-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide | Lacks bromine at position 6; retains acetophenone | Lower reactivity |

| N-(4-acetylphenyl)-2-(4-chloro-1H-indol-1-yl)acetamide | Substituted with chlorine instead of bromine | Moderate antimicrobial activity |

| N-(4-acetylphenyl)-2-(1H-indol-1-yl)acetamide | No halogen substitutions | Potentially lower reactivity |

Case Studies

A recent study focused on the synthesis and evaluation of various derivatives of this compound highlighted its potential as a lead compound for further drug development. The study employed quantitative structure–activity relationship (QSAR) analysis to predict biological activity based on structural modifications, confirming that halogenated derivatives exhibited enhanced efficacy against Gram-positive bacteria and certain cancer cell lines .

Q & A

Q. What are the recommended synthetic protocols for preparing N-(4-acetylphenyl)-2-(6-bromo-1H-indol-1-yl)acetamide and its analogs?

Methodology :

- Step 1 : React 6-bromo-1H-indole with chloroacetamide derivatives under nucleophilic substitution conditions. For example, coupling 2-chloroacetamide with 6-bromoindole in the presence of a base (e.g., K₂CO₃) yields the indole-acetamide core .

- Step 2 : Introduce the 4-acetylphenyl group via amide bond formation. Use carbodiimide coupling agents (e.g., EDC/HCl) with DCM as the solvent and triethylamine as a base .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., from ethanol) are standard .

Table 1 : Example Reaction Conditions for Analog Synthesis

| Substituent | Yield (%) | Key Reaction Parameters | Reference |

|---|---|---|---|

| 4-Nitrophenyl | 14% | Reflux in ethanol, 12 h | |

| Pyridin-2-yl | 17% | Room temperature, 24 h | |

| 4-Bromophenyl-quinoline | 86% | Piperidine catalyst, 4 h reflux |

Q. How are structural and purity characteristics validated for this compound?

Methodology :

- NMR Analysis : Confirm acetamide linkage via δ 2.57 ppm (COCH₃) and δ 4.51 ppm (CH₂) in H-NMR. Aromatic protons (indole and phenyl) appear at δ 7.0–8.5 ppm .

- HRMS : Validate molecular weight (e.g., m/z 509.9 [M+H]⁺ for a related analog) .

- IR Spectroscopy : Detect amide C=O stretching at ~1670 cm⁻¹ and NH at ~3446 cm⁻¹ .

- Melting Point : Consistency in melting range (e.g., 153–154°C for pyridinyl analogs) indicates purity .

Advanced Research Questions

Q. How do substituents on the indole and phenyl rings influence biological activity?

Methodology :

- SAR Studies : Replace the 6-bromoindole with 5-methoxy-2-methylindole () or 4-bromophenylquinoline () to modulate steric/electronic effects.

- Key Findings :

Table 2 : Substituent Effects on Bioactivity

| Substituent | Target Affinity (IC₅₀, μM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|

| 4-Chlorobenzoyl | 0.12 ± 0.03 (Bcl-2) | 8.2 (rat microsomes) |

| 4-Fluorophenyl | 0.09 ± 0.02 (Bcl-2) | 22.5 (human microsomes) |

Q. How can metabolic instability of this compound be addressed using rational design?

Methodology :

- In Silico Prediction : Use MetaSite to identify metabolic soft spots (e.g., oxidation at the phenethyl group). Fluorination or pyridinyl substitution reduces CYP3A4/2D6-mediated degradation .

- In Vitro Validation : Incubate analogs with rat/human liver microsomes. Fluorophenyl derivatives show 2.7-fold higher stability than non-fluorinated analogs .

- Pharmacokinetic Optimization : Replace labile groups (e.g., OCH₃) with electron-deficient substituents (e.g., CF₃) to block demethylation pathways .

Q. How can contradictory bioactivity data across studies be resolved?

Methodology :

- Structural Comparison : Analyze crystal structures (e.g., X-ray diffraction data) to identify conformational differences. For example, dihedral angles between indole and phenyl rings vary (54.8°–77.5°), affecting target binding .

- Assay Conditions : Standardize protocols (e.g., ATP levels for cytotoxicity vs. caspase activation for apoptosis). Discrepancies may arise from cell line-specific expression of Bcl-2/Mcl-1 .

- Data Normalization : Use internal controls (e.g., COX-2 selectivity ratios) to compare potency across studies .

Q. What structural insights guide the design of selective kinase or protease inhibitors?

Methodology :

- Crystallography : Resolve hydrogen-bonding patterns (e.g., N–H⋯O interactions in dimers) to optimize amide group orientation for target binding .

- Docking Simulations : Model interactions with BACE1 or COX-2 active sites. The 6-bromoindole moiety occupies hydrophobic pockets, while the acetylphenyl group stabilizes π-π stacking .

Q. How are in silico tools integrated into experimental workflows for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.